1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene
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Overview
Description
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene typically involves the fluorination of precursor compounds. One common method is the reaction of a pentene derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms into the molecular structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced fluorination techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in bioimaging and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: It is utilized in the production of specialty polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to various substrates. This interaction can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,4,5,5,5-Heptafluoro-2-methoxy-3-(trifluoromethyl)pent-1-ene
- 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one
Uniqueness
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structural configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique reactivity profile makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,1,4,4,5,5,5-heptafluoro-2-(trifluoromethyl)pent-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F10/c7-3(8)2(5(11,12)13)1-4(9,10)6(14,15)16/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZYHLLVPSTBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462014 |
Source
|
Record name | 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90277-95-5 |
Source
|
Record name | 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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